molecular formula C6H10N2O B12819849 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile

2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile

Cat. No.: B12819849
M. Wt: 126.16 g/mol
InChI Key: ILRIXDGTODDTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound It features a four-membered azetidine ring, which is a highly strained structure, making it an interesting target for synthetic chemists

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and is known for its operational simplicity, use of a cheap catalyst, and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods typically involve the use of efficient and concise synthetic routes that can be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups in its structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group in a highly strained azetidine ring

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(3-hydroxy-3-methylazetidin-1-yl)acetonitrile

InChI

InChI=1S/C6H10N2O/c1-6(9)4-8(5-6)3-2-7/h9H,3-5H2,1H3

InChI Key

ILRIXDGTODDTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.